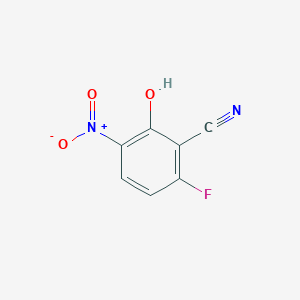

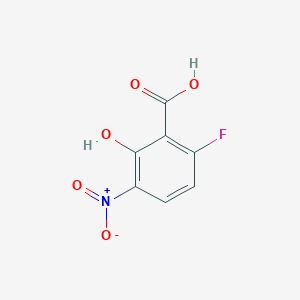

6-Fluoro-2-hydroxy-3-nitrobenzoic acid

Descripción general

Descripción

6-Fluoro-2-hydroxy-3-nitrobenzoic acid is a chemical compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

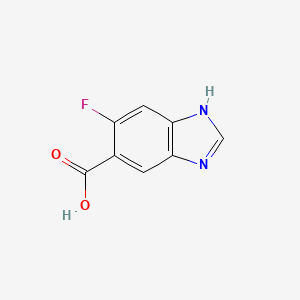

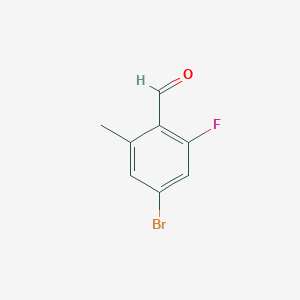

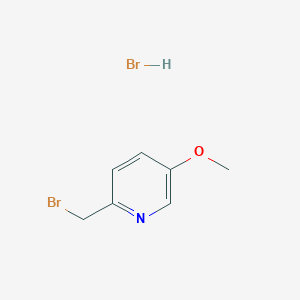

The synthesis of 2-fluoro-3-nitrobenzoic acid, a similar compound, involves several steps starting from o-methylphenol. The process includes nitration reaction, hydroxyl chlorination, fluorination reaction, and finally oxidation . Another method involves the nucleophilic fluorination of 1-arylbenziodoxolones .Molecular Structure Analysis

The molecular structure of 6-Fluoro-2-hydroxy-3-nitrobenzoic acid can be represented by the InChI code:1S/C7H4FNO5/c8-3-1-2-4 (9 (13)14)6 (10)5 (3)7 (11)12/h1-2,10H, (H,11,12) .

Aplicaciones Científicas De Investigación

Pharmacology

6-Fluoro-2-hydroxy-3-nitrobenzoic acid: is utilized in pharmacological research as a precursor for synthesizing various compounds with potential therapeutic effects. Its nitro group can be converted into amino derivatives, which are often used in drug design for their pharmacokinetic properties .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate. Its functional groups are reactive sites for further chemical transformations, such as Suzuki coupling, which is used to create complex organic molecules .

Material Science

The compound’s ability to form stable molecular adducts makes it valuable in material science. It can be used to modify surface properties of materials or to create new polymeric structures with enhanced features .

Biochemistry

In biochemistry, 6-Fluoro-2-hydroxy-3-nitrobenzoic acid is used to study enzyme kinetics and mechanisms. Its structure allows it to act as an inhibitor or a substrate analogue for various enzymatic reactions .

Environmental Science

This compound is significant in environmental science for its role in the degradation of pollutants. Its nitro group can be involved in redox reactions, which are crucial in the breakdown of organic contaminants .

Analytical Chemistry

Analytically, 6-Fluoro-2-hydroxy-3-nitrobenzoic acid is used as a standard or a reagent in chromatography and spectrometry to quantify or identify other substances due to its distinct chemical signature .

Safety and Hazards

6-Fluoro-2-hydroxy-3-nitrobenzoic acid is classified as hazardous. It can cause serious eye damage, skin irritation, and specific target organ toxicity. It is also harmful if swallowed . Safety precautions include avoiding contact with skin and eyes, wearing protective clothing, and ensuring adequate ventilation .

Direcciones Futuras

While specific future directions for 6-Fluoro-2-hydroxy-3-nitrobenzoic acid are not mentioned in the literature, similar compounds have been used as supporting electrolytes for the electrodeposition of pyrrole on zinc for corrosion protection . This suggests potential applications in materials science and corrosion protection.

Mecanismo De Acción

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to carbon-carbon bond formation processes.

Mode of Action

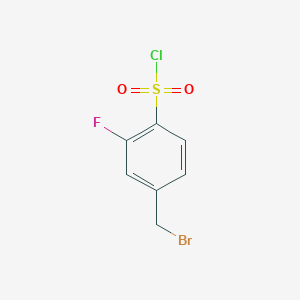

For instance, benzylic halides typically react via an SN2 pathway for primary halides and an SN1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .

Biochemical Pathways

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Result of Action

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its effects could be related to the formation of carbon-carbon bonds.

Action Environment

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which are known to be exceptionally mild and functional group tolerant .

Propiedades

IUPAC Name |

6-fluoro-2-hydroxy-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO5/c8-3-1-2-4(9(13)14)6(10)5(3)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERRYAMICLGJBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

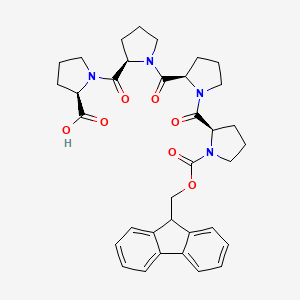

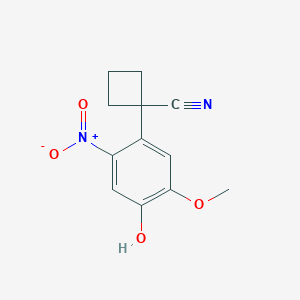

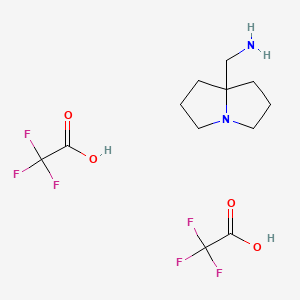

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1447162.png)